2-Nitrophenyl diphenylamine

概要

説明

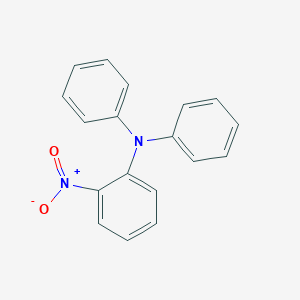

2-Nitro-N,N-diphenylaniline is an organic compound with the molecular formula C12H10N2O2. It is also known by other names such as diphenylamine, 2-nitro-; o-nitro-N-phenylaniline; and o-nitrodiphenylamine . This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity.

準備方法

The synthesis of 2-Nitro-N,N-diphenylaniline typically involves the nitration of diphenylamine. One common method is the nitration-reduction pathway, where diphenylamine undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial production methods often involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .

化学反応の分析

2-Nitro-N,N-diphenylaniline undergoes various chemical reactions, including:

科学的研究の応用

Scientific Research Applications

Photochemical Reactions

2-NPDA serves as a model compound for studying the photochemical reactions of nitroaromatic compounds. Its unique structure allows researchers to investigate the mechanisms of light absorption and emission, which are crucial in understanding photochemical processes.

Nucleophilic Aromatic Substitution

The compound is utilized to explore nucleophilic aromatic substitution reactions, particularly those involving the nitro group. This application is essential for developing new synthetic pathways in organic chemistry.

Charge-Transfer Dyes

2-NPDA is employed in the development of charge-transfer dyes. Its electronic properties are exploited in dye-sensitized solar cells and other optoelectronic devices, enhancing the efficiency of energy conversion technologies.

Organic Field-Effect Transistors (OFETs)

In the synthesis of donor-acceptor conjugated polymers for OFETs, 2-NPDA plays a vital role. These transistors are critical components in flexible electronic devices, contributing to advancements in organic electronics.

Antimicrobial Activity

Recent studies have indicated that derivatives of diphenylamine, including 2-NPDA, exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown significant antimicrobial and antifungal activity, suggesting potential applications in pharmaceuticals as potent antimicrobial agents .

Stabilizers in Explosives

Diphenylamine compounds, including 2-NPDA, are used as stabilizers in nitrocellulose-based explosives. They react with nitrogen oxides and other degradation products to prevent further degradation of explosives during storage. This application is crucial for ensuring the safety and longevity of munitions .

Applications in Agriculture

Diphenylamine has been used as a pre- or post-harvest scald inhibitor for apples. Its antioxidant properties protect apple skins from oxidative damage during storage, thereby enhancing shelf life and quality .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Photochemical Reactions | Model compound for nitroaromatic studies | Insights into photochemical mechanisms |

| Nucleophilic Aromatic Substitution | Investigating reaction pathways | Development of new synthetic methods |

| Charge-Transfer Dyes | Dye-sensitized solar cells | Enhanced energy conversion efficiency |

| Organic Field-Effect Transistors | Synthesis of conjugated polymers | Critical for flexible electronics |

| Antimicrobial Activity | Potential pharmaceutical agent | Significant antimicrobial effects |

| Stabilizers in Explosives | Prevent degradation in munitions | Increased safety and longevity |

| Agricultural Applications | Scald inhibitor for apples | Improved fruit quality |

Case Studies

- Photochemical Studies : Research utilizing 2-NPDA has led to a better understanding of the photophysical properties of nitroaromatic compounds. These studies have implications for developing new materials with tailored light absorption characteristics.

- Antimicrobial Derivatives : A series of derivatives synthesized from diphenylamine demonstrated varying degrees of antimicrobial activity against common pathogens. This research highlights the potential for developing new antimicrobial agents based on the diphenylamine framework .

- Explosive Stabilization : Investigations into the use of diphenylamine as a stabilizer revealed its effectiveness in mitigating degradation processes in nitrocellulose explosives. This application is critical for military and industrial safety standards .

作用機序

The mechanism of action of 2-Nitro-N,N-diphenylaniline involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. In photochemical applications, the compound absorbs light and undergoes electronic transitions, leading to the generation of excited states that can participate in further chemical reactions .

類似化合物との比較

2-Nitro-N,N-diphenylaniline can be compared with other nitroaromatic compounds such as:

4-Nitro-N,N-diphenylaniline: Similar in structure but with the nitro group in the para position, affecting its electronic properties and reactivity.

2-Nitroaniline: Lacks the diphenylamine moiety, resulting in different chemical behavior and applications.

2-Nitrodiphenylamine: Another name for 2-Nitro-N,N-diphenylaniline, highlighting its structural similarity.

The uniqueness of 2-Nitro-N,N-diphenylaniline lies in its specific substitution pattern, which influences its reactivity and makes it suitable for specialized applications in photochemistry and organic electronics.

生物活性

2-Nitrophenyl diphenylamine (CAS No. 53013-38-0) is a nitrated derivative of diphenylamine, characterized by its red crystalline solid form. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its toxicity and reactivity with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 218.22 g/mol

- Appearance : Red crystalline solid

This compound exhibits biological activity primarily through its interactions with cellular components, which can lead to various toxicological effects. The compound is known to induce methemoglobinemia, a condition where hemoglobin is altered and cannot effectively release oxygen to tissues. This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), which can damage cellular structures and disrupt normal physiological functions .

Toxicity Profile

The toxicity of this compound has been evaluated through various studies:

- Skin and Eye Irritation : Exposure can lead to irritation of the skin, eyes, and respiratory tract. In animal studies, significant irritation was observed upon dermal exposure .

- Acute Toxicity : The dermal LD50 (lethal dose for 50% of the population) exceeds 2000 mg/kg in rats, indicating low acute toxicity under controlled conditions .

- Chronic Effects : Long-term exposure studies have shown potential effects on organ systems, including the liver and kidneys. Histopathological examinations revealed no significant abnormalities in major organs post-exposure; however, caution is advised due to its classification as a potential carcinogen based on structural analogs .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

- Ecotoxicological Impact : A review highlighted the environmental hazards posed by diphenylamines, including their toxicity to aquatic life and potential bioaccumulation in food chains. The study emphasized the need for careful regulation of these compounds in industrial applications .

- Methemoglobinemia Induction : Research demonstrated that similar compounds can induce methemoglobinemia in animal models, suggesting that this compound may have comparable effects due to its structural properties. This finding underscores the importance of monitoring exposure levels in occupational settings.

- Stabilization Mechanism in Explosives : The compound has been investigated for its role as a stabilizer in nitrocellulose-based explosives. It effectively traps nitrogen oxides generated during decomposition, thereby enhancing the stability and shelf-life of explosive materials.

Applications

The primary applications of this compound include:

- Stabilizer in Explosives : Used to prolong the shelf life of nitrocellulose and nitroglycerin-based explosives by trapping nitrogen oxides.

- Material Science : Its derivatives are utilized in the synthesis of donor-acceptor conjugated polymers for organic solar cells and electronic devices due to their excellent charge carrier mobility and light absorption properties.

特性

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。